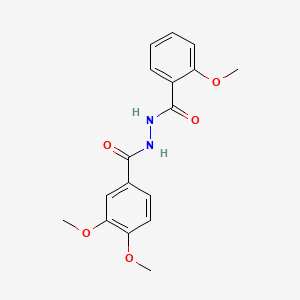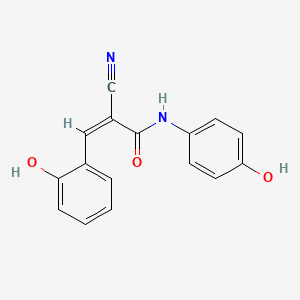
3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide, also known as DM-MBZHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complex formation can lead to the generation of reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its potential anti-cancer activity, this compound has been found to have antioxidant properties and may help protect against oxidative stress. It has also been found to have anti-inflammatory activity and may help reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of 3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide is its fluorescent properties, which make it a useful tool for detecting metal ions in lab experiments. However, one limitation of this compound is that it is relatively unstable and can degrade over time, which can affect its effectiveness as a probe.
未来方向
There are several future directions for research on 3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide. One area of interest is its potential as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action and to determine its effectiveness in treating different types of cancer. Additionally, further research is needed to explore its potential applications in other areas, such as imaging and sensing.
合成方法
3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide can be synthesized through the reaction between 3,4-dimethoxybenzohydrazide and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is obtained through crystallization.
科学研究应用
3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and iron. This compound has also been studied for its potential as an anti-cancer agent, as it has been found to induce cell death in cancer cells.
属性
IUPAC Name |
3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-7-5-4-6-12(13)17(21)19-18-16(20)11-8-9-14(23-2)15(10-11)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYXKCJCBWMVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)





![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)
![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)